molecular formula C17H18ClN3O4S B2575374 1-(3-Chlorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine CAS No. 890612-35-8

1-(3-Chlorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine

Cat. No. B2575374
CAS RN: 890612-35-8
M. Wt: 395.86
InChI Key: RSCUYXKFCXABAW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It has been widely used in scientific research due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Studies have demonstrated various methods for synthesizing piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, employing techniques such as alkylation, acidulation, and reduction of nitro groups to achieve pharmaceutical intermediates. These processes have been optimized to enhance yield and purity, highlighting the importance of these compounds in medicinal chemistry (Quan, 2006), (Ning-wei, 2006).

  • Advanced Synthesis Approaches : Research on synthesizing N-heterocycles using α-phenylvinylsulfonium salts has revealed efficient pathways to create piperazines with high regio- and diastereoselectivity. This work contributes to the development of new methodologies in organic synthesis, expanding the toolbox for creating complex piperazine-based structures (Matlock et al., 2015).

Pharmacological Activities

  • Anticancer Potential : Some piperazine derivatives have been found to exhibit promising antiproliferative properties against cancer cells. For instance, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown significant activity against breast cancer cells, suggesting potential therapeutic applications in oncology (Yurttaş et al., 2014).

  • Antimicrobial Activities : The synthesis and evaluation of new 1,2,4-triazole derivatives, including those with piperazine components, have demonstrated good to moderate antimicrobial activities against various microorganisms. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

  • Rapid Detection in Forensic Samples : A novel electrochemical method for the fast and simple detection of 1-(3-chlorophenyl) piperazine (mCPP) in forensic samples has been developed, showcasing the relevance of piperazine derivatives in forensic science for identifying synthetic drugs (Silva et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-26(24,25)15-5-6-16(17(12-15)21(22)23)20-9-7-19(8-10-20)14-4-2-3-13(18)11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUYXKFCXABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine

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